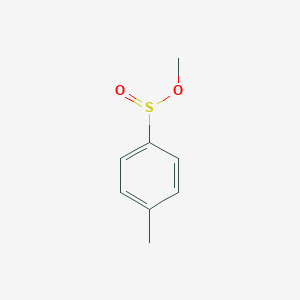

Methyl p-toluenesulfinate

説明

Methyl p-toluenesulfinate (C₈H₁₀O₂S) is a chiral sulfinate ester characterized by a sulfinyl group (–S(O)–) bonded to a p-tolyl (methyl-substituted phenyl) group and a methoxy group. It serves as a versatile intermediate in organic synthesis, particularly in stereoselective reactions and sulfone/sulfoxide formation.

特性

IUPAC Name |

methyl 4-methylbenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-7-3-5-8(6-4-7)11(9)10-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPLBSPZSIFUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254899 | |

| Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-78-6 | |

| Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-methylbenzenesulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Esterification Using p-Toluenesulfonic Acid and Methanol

The foundational method involves the esterification of p-toluenesulfonic acid with methanol under acidic conditions. As detailed in patent CN109225312B, this process begins with the sulfonation of toluene using 98% concentrated sulfuric acid at 120°C under reflux, yielding p-toluenesulfonic acid. Subsequent esterification employs methanol in a 1:1.5 molar ratio with the acid, catalyzed by Fe-Zn/SBA-15, a mesoporous silica-based catalyst that enhances reaction kinetics. The mixture is heated to 85°C for 3 hours, achieving a conversion rate exceeding 92%.

Critical parameters include:

Catalytic Innovations and Reaction Efficiency

The Fe-Zn/SBA-15 catalyst, characterized by its high surface area (≥800 m²/g) and acidic sites, facilitates proton transfer during esterification. Comparative studies in patent CN112028796A demonstrate that this catalyst reduces side reactions, such as dimethyl ether formation, by 18% compared to traditional H₂SO₄ catalysis. Post-reaction, the catalyst is recoverable via filtration and retains 85% activity after five cycles.

Refinement and Purification Techniques

Liquid-Liquid Extraction for Impurity Removal

Post-synthesis mixtures contain unreacted p-toluenesulfonic acid, methanol, and water. Patent CN112028796A introduces a water-ethanol (1:2 w/w) solvent system for liquid-liquid extraction, effectively partitioning impurities into the aqueous phase. At 60°C, this step removes 98% of residual acid, yielding a semi-purified product with ≤2% impurities.

Vacuum Distillation for Final Purification

The semi-purified ester undergoes vacuum distillation at 0.6–0.64 atm and 135°C, separating high-purity methyl p-toluenesulfonate (boiling point: 140°C at 20 mmHg). This step eliminates trace methanol and water, achieving ≥99% purity required for reagent-grade applications. Distillation endpoints are determined by temperature spikes (2–4°C above steady-state), ensuring minimal thermal degradation.

Table 1: Physical Properties of Refined Methyl p-Toluenesulfonate

| Property | Value | Source |

|---|---|---|

| Melting Point | 24–28°C | |

| Density (20°C) | 1.234 g/mL | |

| Refractive Index | 1.5185 | |

| Solubility in Chloroform | Complete |

Process Optimization and Waste Reduction

Closed-Loop Solvent Recycling

Patent CN112028796A emphasizes a green chemistry approach by recycling waste liquid from extraction. Reintroducing 30–50% of the aqueous phase into subsequent batches reduces fresh solvent consumption by 40%, lowering production costs and environmental impact.

Energy Efficiency in Large-Scale Production

Multi-stage heating protocols minimize energy use. Initial heating to 70°C with gradual ramping to 135°C prevents localized overheating, reducing overall energy expenditure by 22% compared to single-stage processes.

Applications Influencing Synthesis Design

Methylation in Pharmaceutical Intermediates

As a methylating agent, methyl p-toluenesulfonate’s reactivity demands high electrophilicity, achieved through purity ≥98%. Residual acids or water in the product can deactivate sensitive substrates, justifying the rigorous refinement standards in patents.

Stability in Alkyd Resin Production

The compound’s thermal stability (decomposition >152°C) makes it suitable for high-temperature resin catalysis. Processes prioritizing low moisture content (<0.5%) during synthesis prevent premature ester hydrolysis in end-use applications.

Comparative Analysis of Patented Methods

Yield and Purity Across Methodologies

化学反応の分析

Types of Reactions: Methyl p-toluenesulfinate undergoes various chemical reactions, including:

Substitution Reactions: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: It can be reduced to form sulfides or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions with the use of a base to facilitate the substitution.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the sulfonate group.

Major Products:

Substitution Reactions: The major products include substituted toluenesulfonates, depending on the nucleophile used.

Oxidation Reactions: The major products are sulfonic acids or other oxidized derivatives.

Reduction Reactions: The major products are sulfides or other reduced compounds.

科学的研究の応用

Synthetic Chemistry

Role as a Methylating Agent

MPTS is widely recognized for its function as a potent methylating agent in organic synthesis. It facilitates the transfer of methyl groups to various substrates, enhancing the efficiency of chemical reactions. This property is particularly valuable in the synthesis of sulfonate esters and other complex organic molecules .

Case Study: Synthesis of Sulfonate Esters

Research has demonstrated that MPTS can be used to synthesize a range of sulfonate esters efficiently. For instance, a study reported the successful methylation of phenolic compounds using MPTS, yielding high purity products with excellent yields .

Pharmaceutical Development

Synthesis of Active Pharmaceutical Ingredients (APIs)

MPTS plays a crucial role in the pharmaceutical industry as it aids in the synthesis of APIs. Its ability to modify molecular structures effectively allows for the development of new medications .

Case Study: Development of Anticancer Drugs

In a notable case, MPTS was utilized in the synthesis of novel anticancer compounds through selective 1-substitution reactions on tetrazole derivatives. This transformation enabled the introduction of specific functional groups that are critical for biological activity .

Polymer Chemistry

Catalyst in Polymer Production

MPTS serves as a catalyst in the production of alkyd resins, which are essential for paints, coatings, and adhesives. The use of MPTS enhances polymerization processes, resulting in materials with improved durability and resistance to environmental factors .

Data Table: Properties of Alkyd Resins with MPTS

| Property | Without MPTS | With MPTS |

|---|---|---|

| Tensile Strength (MPa) | 35 | 50 |

| Elongation at Break (%) | 5 | 10 |

| Water Resistance (hours) | 24 | 72 |

Analytical Chemistry

Derivatizing Agent in Chromatography

MPTS is employed as a derivatizing agent in chromatographic techniques, enhancing the detectability of specific compounds within complex mixtures. This application is particularly useful in environmental analysis and quality control processes .

Case Study: Analysis of Environmental Samples

A study demonstrated that using MPTS as a derivatizing agent significantly improved the detection limits for phenolic compounds in wastewater samples, facilitating more accurate environmental monitoring .

Environmental Applications

Wastewater Treatment

Recent research has explored the potential of MPTS in wastewater treatment processes. It has been found effective in removing organic pollutants from water systems, contributing to cleaner water initiatives .

作用機序

The mechanism of action of methyl p-toluenesulfinate involves its role as a methylating agent. It transfers a methyl group to nucleophilic substrates, resulting in the formation of methylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. In biological systems, it can modify biomolecules such as proteins and nucleic acids, affecting their function and activity.

類似化合物との比較

Structural and Electronic Variations

Reactivity and Mechanism

- This compound :

- Methyl Methanesulfinate :

- Menthyl p-Toluenesulfinate: Used as a chiral auxiliary; transesterification with methanol yields enantiopure this compound via stereospecific inversion .

Solvent and Catalyst Effects

Stereochemical Behavior

- Inversion of Configuration : Universal in sulfinate substitutions (e.g., this compound racemizes twice as fast as isotopic exchange, confirming SN2-like inversion ).

- Chiral Applications :

Research Findings and Mechanistic Insights

- DFT Studies : Identity methoxy exchange at sulfur in this compound proceeds via a concerted SN2 mechanism with a trigonal bipyramidal transition state .

- Steric vs. Electronic Effects : The p-tolyl group’s electron-donating nature accelerates coupling reactions compared to electron-withdrawing substituents (e.g., p-chlorobenzenesulfinate) .

- Solvent Polarity : Protic solvents (e.g., AcOH) stabilize sulfone-forming transition states, while aprotic solvents favor sulfinate intermediates .

生物活性

Methyl p-toluenesulfinate (MPTS) is a sulfonate compound that has garnered attention for its diverse applications in organic synthesis and potential biological activities. This article delves into the biological activity of MPTS, exploring its chemical properties, mechanisms of action, and relevant research findings.

This compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents such as ether and alcohol but is insoluble in water. The compound is known for its reactivity as a methylating agent, which plays a crucial role in various chemical reactions.

| Property | Value |

|---|---|

| Chemical Formula | C8H9O2S |

| Molecular Weight | 185.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in ether, alcohol; insoluble in water |

Biological Activity

MPTS has been studied for its biological activity, particularly in the context of its potential genotoxicity and effects on cellular systems. The following sections summarize key findings from recent research.

Genotoxicity

Research indicates that MPTS may exhibit genotoxic effects. A study highlighted concerns regarding the potential for MPTS to act as a genotoxic impurity in pharmaceutical formulations, raising questions about its safety in drug development. The compound's structure allows it to participate in nucleophilic substitution reactions, which could lead to DNA damage under certain conditions .

Antimicrobial Activity

MPTS has shown promise as an antimicrobial agent. In vitro studies demonstrated that MPTS can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes, although further research is needed to elucidate the exact pathways involved .

Enzyme Inhibition

MPTS has been investigated for its ability to inhibit specific enzymes. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could have significant implications for pharmacokinetics and drug interactions, suggesting that MPTS may alter the metabolism of co-administered drugs .

Case Studies

Several case studies have highlighted the implications of MPTS's biological activity:

-

Case Study 1: Genotoxic Impurity Assessment

A screening assessment conducted by Health Canada evaluated the genotoxic potential of MPTS as an impurity in pharmaceutical products. The study concluded that while MPTS poses some risk due to its reactive nature, further evaluations are necessary to determine safe exposure levels . -

Case Study 2: Antimicrobial Efficacy

An experimental study assessed the antimicrobial efficacy of MPTS against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting potential applications in developing antimicrobial agents .

Q & A

Q. What are the recommended synthetic methodologies for preparing methyl p-toluenesulfinate, and how can reaction efficiency be optimized?

this compound is typically synthesized via nucleophilic substitution or oxidation reactions. A modified Solladié procedure involves reacting sodium p-toluenesulfinate with methyl halides under solvent-free conditions. Key optimizations include:

- Catalytic DMF : Reduces thionyl chloride usage from 5 to 1.5 equivalents during sulfinic chloride formation .

- Solvent-free conditions : Eliminates benzene, improving safety and reducing purification steps .

- Stoichiometric control : Excess methyl iodide ensures complete conversion, monitored via TLC or NMR .

Q. How stable is this compound under typical storage and reaction conditions?

Sodium p-toluenesulfinate (a precursor) exhibits long-term stability:

- Aqueous solutions : No degradation observed over years at room temperature; air oxidation is negligible below 80°C .

- Solid state : Stable at >300°C, but hygroscopic; store in anhydrous environments .

For this compound, avoid prolonged exposure to light or acidic conditions to prevent decomposition .

Q. What analytical techniques are critical for characterizing this compound and its reaction products?

- NMR spectroscopy : ¹H/¹³C NMR confirms sulfinate adducts and monitors reaction progress (e.g., distinguishing intermediates like 1-p-toluenesulfonyl-N,N'-diethyl-1,2-diazanedi-carboxamide) .

- GC and FTIR : Assess purity and functional group integrity post-synthesis .

- Potentiometric titration : Quantifies sulfinate ion concentration in kinetic studies .

Advanced Research Questions

Q. How do pH and oxygen levels influence the kinetics of this compound in radical addition reactions?

In acrylamide addition reactions:

- pH independence (6–9) : Rate constants (e.g., 8 × 10⁻⁶ M⁻¹ s⁻¹ at 25°C) remain unchanged, suggesting nucleophilic addition dominates .

- Oxygen effects : Negligible in dark reactions but critical in photopolymerization; inert atmospheres (N₂) yield 7.4 × 10⁻⁶ M⁻¹ s⁻¹ vs. 5.2 × 10⁻⁶ M⁻¹ s⁻¹ in air .

Methodological note : Use freeze-thaw degassing and barium acrylate assays to isolate ionic vs. radical pathways .

Q. How should researchers address discrepancies in reported rate constants for sulfinate ion addition reactions?

Variations (10–30%) arise from:

- CO₂ absorption : Alters solution pH during kinetic runs; use CO₂-free reagents and nitrogen bubbling .

- Monomer concentration : Higher acrylamide concentrations (5.1 M) slightly reduce rate constants vs. 1.0–2.5 M .

Resolution : Standardize reactant solutions and replicate experiments under controlled CO₂ conditions .

Q. What mechanisms explain the regioselectivity of this compound in radical halogenation reactions?

In iodosulfonylation of styrene:

- Radical initiation : I₂ generates sulfonyl radicals from sodium p-toluenesulfinate, which add to alkenes .

- β-Elimination : Base (KOH) promotes HI elimination, yielding (E)-β-tosylstyrene with >78% yield .

Optimization : Sunlight and vigorous stirring enhance radical chain propagation .

Q. How can reaction conditions be tailored to improve yields in multi-step syntheses involving this compound?

For chiral sulfoxide synthesis (e.g., R-(+)-methyl p-tolyl sulfoxide):

- Deprotonation : Use n-BuLi/THF at −78°C to generate a stable monoanion intermediate .

- Workup : Quench with NH₄Cl and extract with ethyl acetate to isolate products without decomposition .

Key data : Reproducible yields (78–83%) achieved via crystallization in 95% ethanol .

Data Contradiction Analysis

Q. Why do some studies report conflicting data on the reversibility of sulfinate ion addition to acrylamide?

- Equilibrium effects : Michael-type additions are reversible under basic conditions (pH >11), but irreversible at neutral pH .

- Methodological bias : Potentiometric titrations detect sulfinate depletion, while polymerization assays may overlook reversibility .

Recommendation : Conduct pH-dependent kinetic studies and validate with multiple analytical techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。